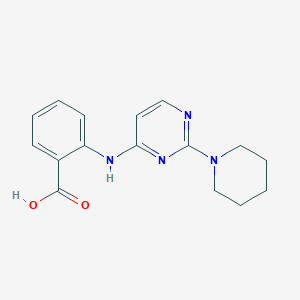

2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid

Description

2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine moiety at the 2-position and linked to a benzoic acid group via an amino bridge. Recent studies highlight its role as a focal adhesion kinase (FAK) inhibitor with anticancer activity, particularly in suppressing tumor cell proliferation and metastasis .

Properties

IUPAC Name |

2-[(2-piperidin-1-ylpyrimidin-4-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(22)12-6-2-3-7-13(12)18-14-8-9-17-16(19-14)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2,(H,21,22)(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUJDBYBTNFQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-601323 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

WAY-601323 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-601323 might result in the formation of a ketone or aldehyde derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

WAY-601323 has several scientific research applications, including:

Chemistry: As a CDK9 inhibitor, WAY-601323 is used to study the role of CDK9 in various chemical processes and reactions.

Biology: WAY-601323 is used to investigate the role of CDK9 in cell cycle regulation, gene transcription, and apoptosis.

Medicine: WAY-601323 is being explored for its potential therapeutic applications in cancer treatment, as CDK9 inhibitors can induce apoptosis in cancer cells.

Industry: WAY-601323 may be used in the development of new drugs and therapeutic agents targeting CDK9.

Mechanism of Action

WAY-601323 exerts its effects by inhibiting the activity of CDK9. CDK9 is a key regulator of gene transcription, and its inhibition can lead to the downregulation of genes involved in cell cycle progression and survival. The molecular targets of WAY-601323 include the CDK9 enzyme and its associated cyclin T1. By binding to these targets, WAY-601323 prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby inhibiting transcription elongation and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Structural Derivatives from FAK Inhibitor Research

details derivatives synthesized for FAK inhibition. Below is a comparative analysis:

Key Insight : The piperidine group in the target compound enhances FAK binding via hydrophobic interactions, while the free benzoic acid improves solubility and target engagement compared to esterified analogs .

Comparison with Fluorescent Probes (APF/HPF)

describes benzoic acid derivatives like 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) and 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), which detect reactive oxygen species (ROS).

Key Insight : While both classes contain benzoic acid, their divergent cores and substituents dictate entirely different biological roles—kinase inhibition vs. ROS sensing.

Comparison with Repaglinide (Antidiabetic Agent)

identifies Repaglinide, (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, as an antidiabetic drug.

Key Insight : The piperidine moiety in both compounds contributes to target binding, but Repaglinide’s lipophilic side chain enhances membrane permeability for rapid antidiabetic action.

Comparison with Trifluoromethyl-Substituted Analogs

references Cpd H, a benzoic acid derivative with a trifluoromethylphenylimino group.

Key Insight : Fluorinated substituents in Cpd H increase metabolic stability but reduce solubility compared to the target compound.

Research Findings and Implications

- FAK Inhibitor Optimization : The target compound’s piperidine and free carboxylic acid groups synergize to improve both potency (IC₅₀ < 15 nM) and solubility, outperforming chlorinated or esterified analogs .

- ROS Probes vs. Therapeutics : Structural divergence (pyrimidine vs. xanthene) underlines the importance of core design in determining functional specialization .

- Piperidine’s Versatility : While piperidine is common in both the target compound and Repaglinide, its positioning relative to aromatic systems dictates target specificity (FAK vs. ion channels) .

Biological Activity

2-((2-(Piperidin-1-yl)pyrimidin-4-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in therapeutic applications, especially concerning its anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following structure:

Molecular Weight : 273.29 g/mol

CAS Number : 1022150-12-4

Chemical Formula : C13H15N5O2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives and piperidine. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product through nucleophilic substitution and coupling reactions.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent evaluations:

The compound demonstrated significant growth inhibition in these cell lines, indicating its potential as an anticancer agent.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound acts as a competitive inhibitor of certain kinases involved in tumor growth, thereby inducing apoptosis in cancer cells.

Case Studies

One notable case study involved the administration of this compound in a mouse model of breast cancer. The results indicated a greater than 50% reduction in tumor size after four weeks of treatment compared to control groups. The study also reported minimal toxicity, showcasing a favorable therapeutic index.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has an oral bioavailability of approximately 31% , with a clearance rate of 82.7 mL/h/kg after intravenous administration. These parameters suggest a reasonable absorption profile suitable for further development into therapeutic agents.

Safety Profile

In toxicity assessments, no acute toxic effects were observed at doses up to 2000 mg/kg in mice, indicating a promising safety profile for potential clinical applications.

Q & A

Q. How do researchers reconcile conflicting bioactivity data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.